7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a synthetic organic compound that belongs to the class of oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multiple steps, including the formation of the oxazepine ring and the introduction of fluorine atoms and the sulfonyl group. One common synthetic route involves the reaction of 2-fluorobenzyl chloride with a suitable oxazepine precursor under basic conditions, followed by sulfonylation using a sulfonyl chloride reagent. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require the use of catalysts or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-((2-chlorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- 7-Fluoro-4-((2-methylbenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- 7-Fluoro-4-((2-nitrobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Uniqueness
The presence of fluorine atoms in 7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-fluoro-4-[(2-fluorophenyl)methylsulfonyl]-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c17-14-5-6-16-13(9-14)10-19(7-8-22-16)23(20,21)11-12-3-1-2-4-15(12)18/h1-6,9H,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLISQNDLXKTFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1S(=O)(=O)CC3=CC=CC=C3F)C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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